molecular formula C6H8F2S B13565409 {4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol

{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol

Cat. No.: B13565409
M. Wt: 150.19 g/mol
InChI Key: UCEMDFIGFUKTQI-UHFFFAOYSA-N
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Description

{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol is a chemical compound characterized by its unique spiro structure, which includes two fluorine atoms attached to a spiro[2.2]pentane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4,4-Difluorospiro[22]pentan-1-yl}methanethiol typically involves the reaction of a spiro[2Common reagents used in these reactions include fluorine gas or other fluorinating agents, and thiolating agents such as thiourea .

Industrial Production Methods

Industrial production methods for {4,4-Difluorospiro[2 it is likely that large-scale synthesis would involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides or sulfonic acids .

Scientific Research Applications

{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The fluorine atoms may also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol is unique due to its combination of a spiro structure, fluorine atoms, and a thiol group.

Properties

Molecular Formula

C6H8F2S

Molecular Weight

150.19 g/mol

IUPAC Name

(2,2-difluorospiro[2.2]pentan-5-yl)methanethiol

InChI

InChI=1S/C6H8F2S/c7-6(8)3-5(6)1-4(5)2-9/h4,9H,1-3H2

InChI Key

UCEMDFIGFUKTQI-UHFFFAOYSA-N

Canonical SMILES

C1C(C12CC2(F)F)CS

Origin of Product

United States

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